N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family.
Mechanism of Action
Target of Action
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have been found to be of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors . Therefore, the primary targets of this compound are likely to be various kinases.
Mode of Action
The compound this compound interacts with its kinase targets by mimicking the hinge region binding interactions in kinase active sites . This is due to the fused nitrogen-containing heterocycle of the compound, which is an isostere of the adenine ring of ATP .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may have potential as a CDK2 inhibitor , which could make it a promising candidate for cancer treatment. CDK2 is a key regulator of cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis .
Cellular Effects
In cellular studies, N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide has shown to inhibit the growth of various cell lines . It has been observed to exert significant cytotoxic activities against MCF-7 and HCT-116 cell lines
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking simulations have confirmed a good fit into the CDK2 active site through essential hydrogen bonding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with pivaloyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, particularly in cancer research.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares the same core structure but lacks the pivalamide group.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
2,2-dimethyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-16(2,3)15(23)19-20-10-17-13-12(14(20)22)9-18-21(13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWGDSJBTFEYPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.